Vasorelaxant Potency Rank-Order: Echitamidine Outperforms Several Co-Isolated Akuammicine-Type Alkaloids but Is Distinct from the Most Potent Analog
In a head-to-head evaluation of 26 monoterpene indole alkaloids isolated from Alstonia scholaris branches, echitamidine displayed a vasorelaxant EC₅₀ of 4.17 μM against phenylephrine-induced contraction in rat mesenteric arteries [1]. This potency was superior to 19,20-dihydroakuammicine (EC₅₀ 4.96 μM), alstolucine F (EC₅₀ 5.23 μM), 20-epi-antirhine (EC₅₀ 4.48 μM), and 3-epi-antirhine (EC₅₀ 9.19 μM) [1]. However, echitamidine was less potent than demethylalstogustine (EC₅₀ 2.85 μM), the strongest vasorelaxant in the series [1]. The reference vasodilator phentolamine mesylate gave an EC₅₀ of 0.12 μM [1]. This precise potency ranking—established under identical assay conditions—enables informed selection of echitamidine as either a mid-potency lead scaffold or a defined comparator for SAR campaigns targeting vascular smooth muscle relaxation.
| Evidence Dimension | Vasorelaxant activity (EC₅₀ against phenylephrine-induced contraction) |
|---|---|
| Target Compound Data | EC₅₀ = 4.17 μM |
| Comparator Or Baseline | demethylalstogustine EC₅₀ = 2.85 μM; 19,20-dihydroakuammicine EC₅₀ = 4.96 μM; alstolucine F EC₅₀ = 5.23 μM; 20-epi-antirhine EC₅₀ = 4.48 μM; 3-epi-antirhine EC₅₀ = 9.19 μM; phentolamine mesylate EC₅₀ = 0.12 μM |
| Quantified Difference | Echitamidine is 1.5-fold less potent than demethylalstogustine; 1.2‑fold more potent than 19,20-dihydroakuammicine; 1.3‑fold more potent than alstolucine F |
| Conditions | Phenylephrine-precontracted rat mesenteric artery rings; EC₅₀ determined from concentration–response curves |
Why This Matters
This rank-order potency dataset, generated within a single multi-compound study, allows researchers to select echitamidine as a defined-activity reference point for vasorelaxation SAR, avoiding the confounding variability of cross-study comparisons.
- [1] Zhang, F.; Yang, K.; Liu, H.; Yang, T.; Zhou, R.; Zhang, X.; Zhan, G.; Guo, Z. Structurally Diverse Monoterpene Indole Alkaloids with Vasorelaxant Activities from the Branches of Alstonia scholaris. Phytochemistry 2023, 209, 113610. View Source
